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Compound of Interest

Compound Name: Rockogenin

Cat. No.: B095742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Rockogenin, a steroidal sapogenin. The information presented herein is intended to serve as a
valuable resource for researchers and professionals involved in natural product chemistry, drug
discovery, and development. This document summarizes available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant
experimental protocols, and provides a logical framework for the spectroscopic analysis of this
compound.

Chemical Structure of Rockogenin

Rockogenin is a spirostanol sapogenin with the chemical formula C27H4404 and a molecular
weight of 432.64 g/mol . Its structure is characterized by a steroid nucleus with a spiroketal side
chain, which is a common feature among this class of natural products.

Spectroscopic Data

The following sections present the available spectroscopic data for Rockogenin. Due to the
limited availability of complete experimental datasets for Rockogenin in the public domain,
representative data and typical chemical shift ranges for closely related spirostanol sapogenins
are also discussed to provide a comprehensive analytical context.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.
Both *H and 3C NMR are essential for determining the carbon skeleton and stereochemistry of
steroidal sapogenins like Rockogenin.

2.1.1. *H NMR Data

While a complete *H NMR dataset for Rockogenin is not readily available in the cited
literature, data for the closely related Rockogenin acetate is available and provides valuable
insight. The acetyl group at C-3 would cause a downfield shift of the H-3 proton compared to
the parent Rockogenin.

Table 1: *H NMR Chemical Shifts (0) for Rockogenin Acetate in CDCls

S Chemical Shift Multiplicity Coupling Constant
(ppm) (9, Hz)

H-3 4.65 m

H-12 451 dd 4.7,11.2

H-16 4.37 dd 7.5,14.6

H-26eq 3.43 dd 2.9,10.7

H-26ax 3.32 dd 10.9, 10.9

CHs (acetyl) 2.01 s

CHs (acetyl) 1.99 S

H-21 0.90 d 6.6

H-19 0.85 S

H-18 0.84 S

H-27 0.78 d 6.3

Note: This data is for Rockogenin acetate. The chemical shift of H-3 in Rockogenin would be
expected to be further upfield (at a lower ppm value) due to the absence of the deshielding
acetyl group.
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2.1.2. 3C NMR Data

A complete, publicly accessible 13C NMR dataset for Rockogenin has not been identified in the
initial search. However, spectral databases contain entries for Rockogenin, and the data can
be accessed through specialized platforms. For the purpose of this guide, a representative
table of expected chemical shifts based on the analysis of related spirostanol sapogenins is
provided below. The carbon chemical shifts are highly characteristic for the spirostan skeleton.

Table 2: Representative 133C NMR Chemical Shifts () for a Spirostanol Skeleton Similar to

Rockogenin
i Ex!oected Chemical e ExF)ected Chemical
Shift (ppm) Shift (ppm)
C-1 30-40 C-15 30-40
C-2 25-35 C-16 80-90
C-3 70-80 C-17 60-70
C-4 35-45 C-18 15-20
C-5 40-50 C-19 10-20
C-6 25-35 C-20 40-50
C-7 25-35 C-21 10-20
C-8 30-40 C-22 100-110
C-9 50-60 C-23 25-35
C-10 35-45 C-24 25-35
C-11 20-30 C-25 30-40
C-12 70-80 C-26 65-75
C-13 40-50 C-27 15-25
C-14 50-60
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Note: These are approximate chemical shift ranges. Actual values for Rockogenin may vary
depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Rockogenin is expected to show characteristic absorption bands for hydroxyl (O-
H) and ether (C-O) functional groups, as well as C-H bonds within the steroid framework.

Table 3: Expected Infrared (IR) Absorption Bands for Rockogenin

Wavenumber (cm—?) Functional Group Vibrational Mode
3500-3200 (broad) O-H Stretching
2950-2850 C-H (sp3) Stretching
1470-1450 C-H Bending
1100-1000 C-O Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural identification. For Rockogenin (C27H4404), the
molecular ion peak [M]* would be expected at m/z 432.

Table 4: Expected Mass Spectrometry Data for Rockogenin

m/z Interpretation
432 [M]* (Molecular lon)
414 [M - H20]*

399 [M - H20 - CHs]*

Characteristic losses from the steroid skeleton

Further fragments _ _ _
and spiroketal side chain.
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Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Rockogenin are
not widely published. However, the following sections describe generalized protocols for the
analysis of steroidal sapogenins, which are directly applicable to Rockogenin.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of purified Rockogenin in about 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, pyridine-ds, or DMSO-de).

e Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e Pulse Program: A standard single-pulse experiment is typically used.

e Acquisition Parameters:

o

Spectral Width: ~12-16 ppm

[¢]

Number of Scans: 16-64 (depending on sample concentration)

[e]

Relaxation Delay: 1-5 seconds
o Temperature: 298 K
13C NMR Acquisition:
o Spectrometer: A high-field NMR spectrometer is preferred.
o Pulse Program: A standard proton-decoupled 3C experiment (e.g., zgpg30) is used.

e Acquisition Parameters:
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[e]

Spectral Width: ~200-250 ppm

(¢]

Number of Scans: 1024-4096 (or more, as *3C has low natural abundance)

[¢]

Relaxation Delay: 2-5 seconds

[¢]

Temperature: 298 K
2D NMR Experiments:

o For complete structural assignment, various 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are crucial. These experiments help establish
proton-proton and proton-carbon correlations within the molecule.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount of purified Rockogenin (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
FTIR Acquisition:
e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:
o Scan Range: 4000-400 cm~?
o Resolution: 4 cm
o Number of Scans: 16-32

o Abackground spectrum of the empty sample compartment should be recorded prior to
sample analysis.
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Mass Spectrometry (MS)

Sample Preparation:

» Dissolve a small amount of purified Rockogenin in a suitable volatile solvent (e.g., methanol
or acetonitrile) to a concentration of approximately 1 mg/mL.

Mass Spectrometry Acquisition (e.g., using Electrospray lonization - ESI):

e Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF,
Orbitrap).

¢ lonization Mode: Positive ion mode is typically used for this class of compounds.

« Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or
coupled with a liquid chromatography (LC) system.

e Acquisition Parameters:
o Mass Range: m/z 100-1000
o Capillary Voltage: 3-5 kV
o Source Temperature: 100-150 °C

o For fragmentation studies (MS/MS), the molecular ion (m/z 432) is selected and subjected to
collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of
Rockogenin using the spectroscopic techniques discussed.
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Spectroscopic workflow for Rockogenin.

This guide provides a foundational understanding of the spectroscopic characteristics of
Rockogenin. For definitive structural confirmation and further research, it is recommended to

acquire a complete set of high-resolution spectroscopic data on a purified sample of
Rockogenin.

¢ To cite this document: BenchChem. [Spectroscopic Elucidation of Rockogenin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095742#spectroscopic-data-nmr-ir-ms-of-rockogenin]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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